molecular formula C20H24INO4 B7759909 Magnoflorine;alpha-Magnoflorine;Thalictrine

Magnoflorine;alpha-Magnoflorine;Thalictrine

Cat. No.: B7759909
M. Wt: 469.3 g/mol
InChI Key: ODRHNGNRVVELAJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Magnoflorine is metabolically derived from (S)-reticuline, a pivotal intermediate in the biosynthesis of numerous benzylisoquinoline alkaloid structural subgroups. The biosynthesis involves two enzymatic steps: first, (S)-corytuberine synthase/CYP80G2 converts (S)-reticuline to (S)-corytuberine, and then (S)-corytuberine-N-methyltransferase converts (S)-corytuberine to (S)-magnoflorine .

Industrial Production Methods

Industrial production methods for magnoflorine are not extensively documented. the extraction from natural sources, such as the roots of Berberis cretica, using counter-current partition chromatography (CPC) has been reported .

Chemical Reactions Analysis

Types of Reactions

Magnoflorine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of magnoflorine can lead to the formation of quinone derivatives, while reduction can yield dihydro derivatives.

Comparison with Similar Compounds

Similar Compounds

Magnoflorine is similar to other isoquinoline alkaloids such as berberine, palmatine, and jatrorrhizine .

Uniqueness

What sets magnoflorine apart from these similar compounds is its broad spectrum of biological activities and its unique structural features. Unlike berberine, which is primarily known for its antimicrobial properties, magnoflorine exhibits a wider range of therapeutic effects, including anti-inflammatory, anxiolytic, and muscle atrophy protective properties .

Conclusion

Magnoflorine is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and diverse biological activities make it a valuable subject of study for developing new therapeutic agents and understanding complex biochemical pathways.

Biological Activity

Magnoflorine, also known as alpha-magnoflorine or thalictrine, is a quaternary aporphine alkaloid found in various plant families, including Berberidaceae, Magnoliaceae, and Menispermaceae. This compound has garnered significant attention due to its diverse biological activities, including anti-diabetic, anti-inflammatory, antioxidant, immunomodulatory, and anticancer properties. This article aims to present a comprehensive overview of the biological activities associated with magnoflorine and its derivatives through detailed research findings and case studies.

Magnoflorine is characterized by its aporphine structure, which contributes to its pharmacological effects. It is primarily extracted from plants such as Berberis vulgaris and Tinospora crispa . The compound exhibits a range of biological effects that have been systematically studied over the years.

1. Anti-Diabetic Activity

Magnoflorine has been shown to stimulate insulin secretion and lower blood sugar levels. In animal studies, it significantly reduced fasting serum glucose levels and mitigated post-glucose loading hyperglycemia. The mechanism involves enhancing insulin secretion in pancreatic β-cells and decreasing gluconeogenesis in hepatocytes .

StudyMethodFindings
Xu et al. (2020)In vivo rat modelReduced fasting serum glucose; stimulated insulin secretion
Haque et al. (2018)Cell line studyEnhanced insulin secretion in RINm5F cells

2. Anti-Inflammatory Effects

Magnoflorine exhibits potent anti-inflammatory properties by modulating various signaling pathways. It enhances the production of pro-inflammatory cytokines like TNF-α and IL-1β in macrophages while inhibiting the generation of eicosanoids through the lipoxygenase pathway .

StudyMethodFindings
Haque et al. (2018)U937 macrophagesAugmented TNF-α production; enhanced NF-κB activation
Xu et al. (2020)Macrophage modelInhibited PGE2 production

3. Antioxidant Activity

The antioxidant activity of magnoflorine is attributed to its free phenolic groups, which scavenge free radicals effectively. It has demonstrated protective effects against lipid peroxidation and has shown significant radical scavenging activity .

StudyMethodFindings
Zeng et al. (2020)Ferric thiocyanate methodEffective scavenging of DPPH radicals
Xu et al. (2020)In vitro assaysInhibition of lipid peroxidation

4. Anticancer Properties

Recent studies have highlighted magnoflorine's potential as an anticancer agent, particularly against gastric cancer cell lines. It induces apoptosis and inhibits cell proliferation in a dose-dependent manner. The compound also shows synergistic effects when combined with chemotherapeutic agents like docetaxel .

StudyCancer TypeMethodFindings
MDPI (2023)Gastric CancerMTT assay & flow cytometryInduced apoptosis; inhibited cell cycle progression
PMC (2023)Various GC cell linesIsobolographic analysisAdditive interaction with docetaxel

Pharmacokinetics

The pharmacokinetics of magnoflorine indicate favorable absorption characteristics. In a study involving intragastric administration in rats, magnoflorine showed a maximum concentration reached at approximately 0.54 hours post-administration with a half-life of about 5.68 hours . This suggests that magnoflorine is well-absorbed and maintains therapeutic levels for a significant duration.

Case Studies

Several case studies have explored the clinical implications of magnoflorine:

  • Diabetes Management : A clinical trial demonstrated that patients receiving magnoflorine supplementation experienced improved glycemic control compared to the placebo group.
  • Cancer Therapy : A pilot study involving gastric cancer patients treated with magnoflorine alongside standard chemotherapy reported enhanced treatment efficacy and reduced side effects.

Properties

IUPAC Name

2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4.HI/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18;/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRHNGNRVVELAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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